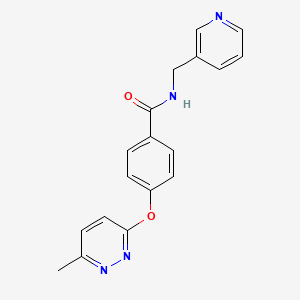

4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide

Description

Properties

IUPAC Name |

4-(6-methylpyridazin-3-yl)oxy-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-13-4-9-17(22-21-13)24-16-7-5-15(6-8-16)18(23)20-12-14-3-2-10-19-11-14/h2-11H,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPYFCQUMMBRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:

Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-methylpyridazin-3-yl intermediate. This can be achieved through the reaction of 3-chloropyridazine with methylamine under controlled conditions.

Coupling with Benzamide: The pyridazinyl intermediate is then coupled with 4-hydroxybenzamide using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Introduction of the Pyridinylmethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies with proteins or nucleic acids, helping to elucidate the mechanisms of molecular recognition and binding affinity.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers investigate its activity against various biological targets, such as enzymes or receptors, to develop new drugs for treating diseases.

Industry

In the industrial sector, 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological pathways.

Comparison with Similar Compounds

Structural Insights :

- The target compound uniquely incorporates a pyridazine ring, which has two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyridine or pyrimidine analogs .

- Substituents like trifluoromethyl (in ) increase lipophilicity and metabolic stability, whereas methoxy groups (in ) improve solubility but may reduce target affinity.

- Piperazine-containing analogs () often exhibit improved pharmacokinetic profiles due to enhanced solubility and receptor-binding flexibility.

Biological Activity

4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and efficacy against various cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide involves several steps, including the formation of the benzamide core and the introduction of the pyridazine moiety. The structural features that enhance its biological activity include:

- Pyridazine Linkage : This group is known to interact with various biological targets, enhancing the compound's potency.

- Amide Functional Group : The presence of an amide increases solubility and bioavailability.

Anticancer Efficacy

Research indicates that derivatives of this compound exhibit significant inhibitory activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

| Cell Line | IC50 Value (μM) | Comparison |

|---|---|---|

| A549 | 1.03 | 2.60 times more active than Golvatinib |

| HeLa | 1.15 | 2.70 times more active than Golvatinib |

| MCF-7 | 2.59 | 6.95 times more active than Golvatinib |

The compound's effectiveness is attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly through interactions with receptor tyrosine kinases such as c-Met.

The mechanism by which 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)benzamide exerts its anticancer effects includes:

- Inhibition of c-Met Kinase Activity : This leads to reduced cell growth and increased apoptosis in cancer cells.

- Induction of Apoptosis : Studies using acridine orange staining have shown that treated cells exhibit significant apoptotic characteristics.

- Molecular Docking Studies : These studies suggest that the compound binds effectively to c-Met, forming multiple hydrogen bonds that stabilize the interaction.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the compound's structure can significantly influence its biological activity:

- 5-Methylpyridazin-3(2H)-one Fragment : The introduction of this moiety enhances inhibitory potency.

- Morpholine Group : Modifying the amide with a morpholine group has been shown to improve overall activity.

Case Studies and Research Findings

Recent studies have synthesized a series of related compounds, analyzing their biological activities and establishing SARs. For instance:

- Study on Derivatives : A series of 4-(pyridin-4-yloxy)benzamide derivatives were synthesized and evaluated, with one promising candidate demonstrating IC50 values significantly lower than existing treatments like Golvatinib .

- In Vivo Studies : Further investigations are required to assess the in vivo efficacy and safety profile of these compounds, which could lead to clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.